![molecular formula C13H17N3O2 B6604597 tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate CAS No. 2773479-71-1](/img/structure/B6604597.png)
tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is an organic compound that has been used in a variety of scientific research applications. This compound is a member of the pyrrolo[1,2-c]pyrimidine family and is composed of a tert-butyl group attached to a seven-membered ring containing nitrogen and carbon atoms. This compound is known to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
Aplicaciones Científicas De Investigación
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has been used in a variety of scientific research applications, ranging from drug discovery to synthetic organic chemistry. In drug discovery, the compound has been used in the synthesis of novel small molecules and peptides, as well as in the development of new therapeutic agents. In synthetic organic chemistry, the compound has been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is not yet fully understood. However, it is believed to act as a non-competitive inhibitor of enzymes, such as proteases and phosphatases. This inhibition is thought to be mediated by the formation of a covalent bond between the tert-butyl group and the enzyme’s active site.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other small molecules. Additionally, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, nucleic acids, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has a number of advantages when used in laboratory experiments. First, the compound is relatively easy to synthesize from commercially available starting materials. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound has a low toxicity, making it safe to use in a variety of laboratory experiments.
However, there are also a number of limitations when using this compound in laboratory experiments. First, the compound is relatively expensive to synthesize, making it cost-prohibitive for some experiments. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the compound has a relatively low affinity for many enzymes, making it difficult to use in enzyme-based experiments.
Direcciones Futuras
The future of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is promising, as there are a number of potential applications for this compound. First, the compound could be used in the development of new therapeutic agents, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other small molecules. Additionally, the compound could be used in the synthesis of novel small molecules and peptides, as it has been shown to act as a catalyst in a variety of reactions. Finally, the compound could be used in the development of new diagnostic tools, as it has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, nucleic acids, and lipids.
Métodos De Síntesis
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate can be synthesized from commercially available starting materials, such as 7-methylpyrrolo[1,2-c]pyrimidine, tert-butyl isocyanate, and potassium carbonate. The reaction is carried out in a three-step process. First, the 7-methylpyrrolo[1,2-c]pyrimidine is reacted with tert-butyl isocyanate to form an intermediate compound. This intermediate compound is then reacted with potassium carbonate to form the desired product, this compound.
Propiedades
IUPAC Name |
tert-butyl N-(7-methylpyrrolo[1,2-c]pyrimidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-10-7-11(14-8-16(9)10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNBZSDSEJQBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=NC(=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
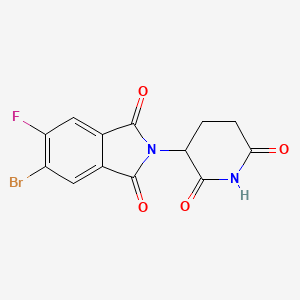

![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
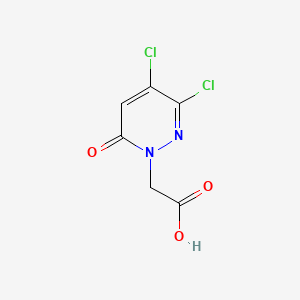
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
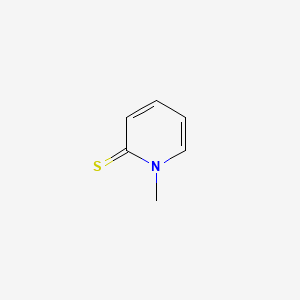

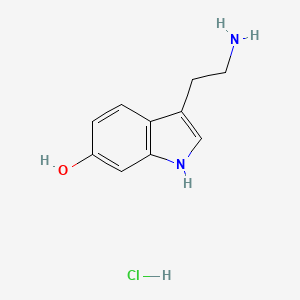
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)
![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

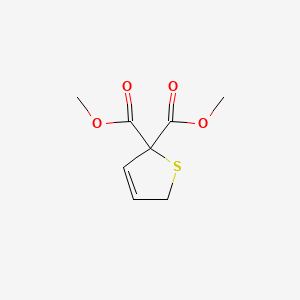
![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)
![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
